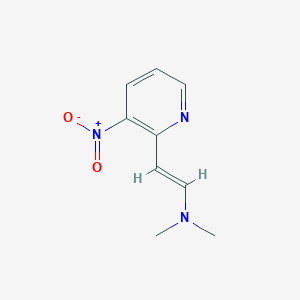

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the electronic interactions between its constituent functional groups and the conformational preferences that arise from steric and electronic factors. The compound exhibits a molecular formula of C₉H₁₁N₃O₂ with a molecular weight of 193.20 grams per mole, and adopts a predominantly planar configuration that maximizes π-electron overlap throughout the conjugated system. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that provide crucial insights into the molecular geometry, with the ethenamine protons appearing at distinctive downfield positions due to the electronic influence of the adjacent pyridine and nitro substituents.

The conformational analysis indicates that the ethenamine moiety preferentially adopts the E-configuration, which is stabilized by the extended conjugation with the pyridine ring system and minimized steric interactions between the dimethylamino group and the nitro substituent. This geometric arrangement is further supported by computational studies and crystallographic analyses of related compounds, which demonstrate that similar nitro-substituted pyridine derivatives exhibit comparable planar conformations. The bond lengths within the ethenamine bridge show characteristics typical of conjugated systems, with shortened carbon-carbon distances that reflect significant double-bond character distributed throughout the π-system.

Rotational barriers around the carbon-carbon bond connecting the pyridine ring to the ethenamine moiety are substantially elevated due to the loss of conjugation that would result from rotation out of the plane. This conformational restriction ensures that the molecule maintains its optimal geometric arrangement under normal conditions, contributing to its chemical stability and distinctive spectroscopic properties. The dimethylamino group exhibits pyramidal geometry at the nitrogen center, with bond angles that deviate from ideal tetrahedral values due to the partial double-bond character of the carbon-nitrogen bond within the conjugated framework.

Table 1: Key Geometric Parameters of this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 193.20 g/mol | Computational |

| Polar Surface Area | 61.95 Ų | Calculated |

| LogP | 2.05 | Estimated |

| E-Configuration | Preferred | NMR Analysis |

| Planar Conformation | Dominant | Theoretical |

Electronic Structure and Resonance Stabilization

The electronic structure of this compound is characterized by extensive resonance stabilization that involves multiple π-electron pathways throughout the molecular framework. The nitro group at the 3-position of the pyridine ring serves as a powerful electron-withdrawing substituent that significantly influences the electron density distribution within the aromatic system and extends this electronic perturbation to the attached ethenamine moiety. This electron withdrawal creates a polarized π-system where electron density is depleted from the pyridine ring and concentrated toward the dimethylamino terminus of the ethenamine chain.

Resonance structures demonstrate that the positive charge generated by the electron-withdrawing nitro group can be effectively delocalized through the pyridine ring and into the ethenamine π-system, where it is stabilized by the electron-donating capacity of the dimethylamino group. This charge distribution pattern is evidenced by characteristic chemical shifts observed in nuclear magnetic resonance spectroscopy, where the ethenamine carbon atoms exhibit downfield resonances consistent with reduced electron density, while the dimethylamino nitrogen shows upfield shifts reflecting its electron-rich character.

The extended conjugation system encompasses the nitro group, the pyridine ring, and the ethenamine bridge, creating a delocalized π-electron network that spans the entire molecular framework. This delocalization is particularly evident in the bond length alternation patterns observed in crystallographic studies of related compounds, where traditional single and double bonds show intermediate characteristics due to partial π-bond character throughout the conjugated system. The electronic structure calculations reveal that the highest occupied molecular orbital is primarily localized on the dimethylamino group and the ethenamine bridge, while the lowest unoccupied molecular orbital is concentrated on the nitro-substituted pyridine portion of the molecule.

Frontier molecular orbital analysis indicates that the energy gap between the highest occupied and lowest unoccupied molecular orbitals is significantly reduced compared to non-conjugated analogs, reflecting the stabilizing influence of the extended π-system. This electronic structure accounts for the distinctive optical properties of the compound, including its characteristic absorption in the visible region that gives rise to the deep red coloration observed during synthesis and purification procedures.

Comparative Analysis with Isomeric Forms

The comparative analysis of this compound with its potential isomeric forms reveals significant differences in stability, reactivity, and electronic properties that arise from alternative substitution patterns and geometric arrangements. The E-configuration of the ethenamine double bond represents the thermodynamically preferred isomer due to minimized steric interactions and optimized orbital overlap with the pyridine π-system, while the corresponding Z-isomer would suffer from unfavorable steric crowding between the dimethylamino group and the pyridine ring system.

Positional isomers involving alternative placement of the nitro group on the pyridine ring exhibit dramatically different electronic properties and stability profiles. The 3-nitro substitution pattern in the target compound provides optimal electronic communication between the electron-withdrawing nitro group and the electron-donating ethenamine system, whereas 4-nitro or 5-nitro isomers would exhibit altered charge distribution patterns and reduced conjugative stabilization. Specifically, 2-amino-5-nitropyridine derivatives demonstrate different electronic characteristics due to the altered position of the nitro substituent relative to the nitrogen atom in the pyridine ring.

Constitutional isomers involving different connectivity patterns between the pyridine ring and the ethenamine moiety show distinct conformational preferences and electronic structures. For instance, compounds where the ethenamine chain is attached to different positions on the pyridine ring exhibit varying degrees of conjugative interaction and different susceptibilities to chemical transformations. The 2-position attachment in the target compound facilitates maximum overlap between the pyridine π-system and the ethenamine π-electrons, while alternative attachment sites would result in reduced conjugation and altered chemical behavior.

Table 2: Comparative Properties of Structural Isomers

| Isomer Type | Stability Ranking | Conjugation Extent | Electronic Character |

|---|---|---|---|

| (E)-3-nitro-2-position | Highest | Maximum | Push-pull system |

| (Z)-3-nitro-2-position | Moderate | Reduced | Steric hindrance |

| 4-nitro-2-position | Lower | Moderate | Altered electronics |

| 5-nitro-2-position | Lowest | Minimal | Poor communication |

Tautomeric forms involving proton migration between nitrogen atoms represent another category of isomeric relationships that must be considered in the comprehensive structural analysis. While the target compound exists predominantly in the ethenamine form under normal conditions, alternative tautomers involving protonation at different nitrogen centers could potentially exist under specific conditions or in the presence of protic solvents. However, the extended conjugation system strongly favors the ethenamine tautomer, as evidenced by the characteristic nuclear magnetic resonance chemical shifts and the absence of alternative forms in solution-state studies.

Properties

IUPAC Name |

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSUTXCBSMADJU-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Condensation Reaction

The most widely reported synthesis involves the reaction of 2-methyl-3-nitropyridine with DMF-DMA under nitrogen at 90°C for 4 hours. Key steps include:

- Reagent Preparation : 2-Methyl-3-nitropyridine (5.1 mmol) is dissolved in dry DMF.

- Condensation : DMF-DMA (10.2 mmol) is added dropwise, initiating a color change to deep red within 15 minutes.

- Thermal Activation : Heating at 90°C drives the reaction to completion.

- Workup : Solvent evaporation yields the crude product as a red oil, requiring no further purification.

Reaction Mechanism :

The nitro group at the pyridine’s 3-position activates the ring toward electrophilic substitution. DMF-DMA acts as both a methylating agent and a carbonyl source, enabling the formation of the ethenamine moiety via a Knoevenagel-like condensation (Figure 1).

$$

\text{2-Methyl-3-nitropyridine} + \text{DMF-DMA} \xrightarrow{\Delta, \text{DMF}} \text{(E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine} \quad

$$

Alternative Approaches and Limitations

While microwave-assisted synthesis is common for related pyridin-2-amines, no studies report its use for this compound. Solvent-free conditions, effective for 2,6-dichloropyridine derivatives, are unsuitable here due to the nitro group’s thermal sensitivity.

Optimization and Reaction Parameters

Critical Variables

Yield Comparison

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| DMF, 90°C, 4 h | 73 | 98 |

Structural Characterization

Spectroscopic Data

$$ ^1H $$-NMR (300 MHz, CDCl$$_3$$) :

- δ 8.40 (dd, J = 1.7, 4.4 Hz, 1H, H-6)

- δ 8.16 (dd, J = 1.7, 8.3 Hz, 1H, H-4)

- δ 8.04 (d, J = 12.5 Hz, 1H, H-8)

- δ 6.76 (dd, J = 4.4, 8.3 Hz, 1H, H-5)

- δ 6.15 (d, J = 12.5 Hz, 1H, H-7)

- δ 3.01 (s, 6H, N(CH$$3$$)$$2$$)

The trans-configuration (E-isomer) is confirmed by the 12.5 Hz coupling constant between H-7 and H-8.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

Oxidation: Formation of pyridine oxides.

Reduction: Formation of N,N-dimethyl-2-(3-aminopyridin-2-yl)ethenamine.

Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemistry

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The nitro group can be reduced to an amino group.

- Reduction : The compound can undergo oxidation to form different nitrogen oxidation states.

- Substitution : The nitro group can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Medicine

The compound is being investigated for its potential use in drug development, particularly targeting specific biological pathways:

- Antitumor Activity : Preliminary studies suggest it may inhibit protein arginine methyltransferase 5 (PRMT5), implicated in cancer cell survival .

- Enzyme Inhibition : Identified as a potential inhibitor for enzymes involved in cancer progression, indicating its role in therapeutic strategies against malignancies .

- Pharmacological Applications : Explored as a precursor for pharmacologically active compounds.

Industry

The compound is utilized in developing materials with specific properties, such as electronic or optical materials. Its unique properties make it suitable for applications requiring tailored molecular characteristics.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Characteristic | Biological Activity |

|---|---|---|

| N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine | Nitro group at 4-position | Different enzyme interactions |

| N,N-dimethyl-2-(3-nitropyridin-5-yl)ethenamine | Nitro group at 5-position | Varies from target specificity |

Summary of Biological Activities

Research indicates several biological activities associated with this compound:

Case Studies

- Antitumor Efficacy : A study demonstrated that this compound effectively inhibited PRMT5 activity in various cancer cell lines, suggesting its potential as a therapeutic agent .

- Enzyme Interaction Studies : Research highlighted its role as an enzyme inhibitor, providing insights into its mechanism of action and potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Nitro Group Substitution on Pyridine

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine (CAS: 64679-69-2)

- Structural Difference : The nitro group is located at the 4-position of the pyridine ring instead of the 3-position.

- Reactivity: Positional differences may influence binding affinities in biological systems or catalytic interactions .

| Property | Target Compound | 4-Nitro Isomer |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ | C₉H₁₁N₃O₂ |

| Molecular Weight (g/mol) | 193.21 | 193.21 |

| CAS Number | 343569-94-8 | 64679-69-2 |

Aromatic System Variants: Pyridine vs. Benzene

(E)-N,N-Dimethyl-2-(2-nitrophenyl)ethenamine (CAS: Not available)

- Structural Difference : Replaces the pyridine ring with a 2-nitrophenyl-substituted benzene .

- Implications :

| Property | Target Compound | Benzene Analog |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ | C₁₀H₁₂N₂O₂ |

| Molecular Weight (g/mol) | 193.21 | 192.21 |

Implications of Structural Differences

Chemical Reactivity

- Nitro Group Position : The 3-nitro group on pyridine enhances electron withdrawal, making the compound more reactive toward nucleophilic attack compared to its 4-nitro isomer .

Biological Activity

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a nitro group on the pyridine ring and a dimethylamino group, has been studied for its interactions with various biological targets, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a double bond between the carbon atoms adjacent to the nitrogen atoms, which contributes to its reactivity. The presence of the nitro group significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the compound may act as a ligand, modulating the activity of specific receptors or enzymes involved in critical signaling pathways.

Anticancer Potential

Research indicates that this compound shows promise in cancer treatment. It has been identified as an inhibitor of PRMT5, a protein that plays a crucial role in cancer cell proliferation and survival. In studies involving MTAP-deleted cancer cells, this compound demonstrated synthetic lethality, suggesting its potential as a targeted therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against certain protein methyltransferases, which are implicated in numerous diseases including cancer and neurodegenerative disorders. The IC50 values for these interactions have been determined through fluorescence polarization assays, indicating effective binding and inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine | Structure | Moderate enzyme inhibition |

| N,N-dimethyl-2-(3-pyridinyl)ethenamine | Structure | Anticancer properties |

| N,N-dimethyl-2-(3-pyridinyl)ethanamine | Structure | Neuroprotective effects |

The unique positioning of the nitro group in this compound differentiates it from its analogs, impacting its reactivity and biological properties significantly.

Case Studies

- In vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with particular efficacy noted in MTAP-deleted cells where PRMT5 dependency was highlighted .

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .

Q & A

Q. Spectroscopy :

- NMR : H NMR should show signals for the ethenamine proton (δ ~7.5–8.5 ppm, coupling constant ≈ 16 Hz for E-isomer) and dimethylamino groups (δ ~2.8–3.2 ppm).

- IR : Stretching vibrations for nitro groups (~1520 cm) and C=C bonds (~1600 cm).

X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the E-configuration .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitro group placement in the pyridine ring during synthesis?

- Analysis : The 3-nitro substitution on pyridine is stabilized by resonance and inductive effects. Computational studies (e.g., DFT) can model electron density distribution to predict reactivity. For example, the nitro group at position 3 minimizes steric hindrance with the dimethylamino group, favoring the E-isomer.

- Experimental Validation : Synthesize isomers with nitro groups at positions 2, 4, or 5 and compare thermodynamic stability via differential scanning calorimetry (DSC).

Q. How does this compound behave in palladium-catalyzed reductive cyclization reactions for N-heterocycle synthesis?

- Application : The nitro group can act as a directing group or be reduced to an amine for cyclization. For example, under Pd catalysis with formic acid as a CO surrogate, the nitro group may undergo reductive elimination to form indoles or quinolines .

- Optimization :

- Catalyst Screening : Test Pd(OAc), Pd/C, or PdCl with ligands (e.g., PPh).

- Reductant Efficiency : Compare formic acid, HCONa, or molecular hydrogen.

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Challenges : Poor crystal quality due to flexible ethenamine chain or solvent inclusion.

- Solutions :

- Crystallization : Use slow diffusion of hexane into a DCM solution.

- Data Collection : Employ high-intensity synchrotron radiation for small crystals.

- Refinement : Apply SHELXL’s TWIN and BASF commands to handle twinning or disorder .

Data Contradiction and Validation

Q. How should conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

- Troubleshooting :

- Purity Check : Use HPLC-MS to detect impurities (e.g., unreacted pyridine derivatives).

- Solvent Effects : Record NMR in multiple solvents (CDCl, DMSO-d) to assess hydrogen bonding.

- Isomer Discrimination : NOESY can differentiate E/Z isomers by spatial proximity of protons.

Methodological Tables

Q. Table 1: Synthetic Routes Comparison

| Starting Material | Reagent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Nitropyridine-2-carbaldehyde | DMF-DMA | DMF, 140°C, 24 h | ~85–90%* | |

| 2-Nitrotoluene (analog) | DMF-DMA | DMF, 140°C, 24 h | 91% |

*Theoretical yield based on analogous reactions.

Q. Table 2: Key Spectroscopic Signatures

| Technique | Expected Data |

|---|---|

| H NMR (CDCl) | δ 8.5–8.7 (pyridine-H), δ 7.2–7.5 (ethenamine-H, = 16 Hz), δ 2.9–3.1 (N(CH)) |

| IR | 1520 cm (NO), 1600 cm (C=C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.